molecular formula C16H13NO B3058926 7-methyl-2-phenyl-1H-indole-3-carbaldehyde CAS No. 92855-23-7

7-methyl-2-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B3058926
CAS No.: 92855-23-7
M. Wt: 235.28 g/mol
InChI Key: APEQNVMIKSZZTJ-UHFFFAOYSA-N
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Description

7-methyl-2-phenyl-1H-indole-3-carbaldehyde is a high-purity chemical compound supplied for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Indole-3-carbaldehyde derivatives are valuable building blocks in organic synthesis and medicinal chemistry. They are frequently employed as key precursors in the synthesis of complex heterocyclic systems . For instance, structurally similar indole-3-carbaldehydes are used in cyclocondensation reactions with anthranilamide to create quinazolinone scaffolds, which are azaheterocycles of significant interest due to their wide range of biological activities . These activities include antibacterial effects against strains like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , as well as cytotoxic properties against various cancer cell lines . The specific substitutions on the indole core, such as a phenyl group at the 2-position and a methyl group at the 7-position, are critical for modulating the compound's electronic properties, binding affinity, and overall bioactivity, allowing researchers to explore structure-activity relationships (SAR) . Beyond pharmaceutical research, indole-based monomers are also investigated in material science for the preparation of conductive polymer films . Researchers can use this compound to develop novel substances with potential antimicrobial, anticancer, or other therapeutic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-6-5-9-13-14(10-18)16(17-15(11)13)12-7-3-2-4-8-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEQNVMIKSZZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363452
Record name 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-23-7
Record name 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Chemical Reactivity and Derivatization Pathways of 7 Methyl 2 Phenyl 1h Indole 3 Carbaldehyde

Reactivity of the C3-Carbaldehyde Functional Group

The aldehyde moiety at the C3 position is a versatile functional group that engages in a wide array of chemical transformations, making it a key precursor for the synthesis of more complex molecules. researchgate.net

Condensation Reactions: Schiff Base Formation and Mechanism

A significant reaction of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde is its condensation with primary amines to form Schiff bases, also known as imines. researchgate.netwjpsonline.com This reaction typically occurs in the presence of an acid catalyst, such as glacial acetic acid. researchgate.net The stability of the indole (B1671886) nucleus has led to extensive study of its derivatives, including Schiff bases formed from indole-3-carboxaldehyde (B46971), for their biological properties. researchgate.netresearchgate.net

The mechanism involves two main stages. First, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer from the nitrogen to the oxygen, forming an unstable intermediate called a carbinolamine. The second stage involves the acid-catalyzed elimination of a water molecule from the carbinolamine, resulting in the formation of a carbon-nitrogen double bond (imine). wjpsonline.comijpbs.com

The general reaction is as follows:

R-NH₂ + O=CH-Indole → R-N=CH-Indole + H₂O

Schiff bases derived from indole-3-carboxaldehyde have been synthesized with various amines, including amino acids and aminophenols, to create novel heterocyclic compounds. researchgate.netnih.gov

Knoevenagel, Aldol, and Claisen Condensation Reactions

The carbaldehyde group readily participates in several carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine. wikipedia.org For indole-3-carbaldehyde, this reaction with active methylene compounds such as malononitrile (B47326) or ethyl nitroacetate (B1208598) yields α,β-unsaturated indole derivatives. acgpubs.orgacgpubs.org The reaction is a nucleophilic addition to the carbonyl group followed by a dehydration step. wikipedia.org

Aldol and Claisen-Schmidt Condensation : The Aldol condensation involves the reaction of an enolate with a carbonyl compound. A variation, the Claisen-Schmidt condensation, occurs between an aldehyde (like this compound) and a ketone in the presence of a base to form an α,β-unsaturated ketone, often a chalcone. researchgate.net This reaction has been demonstrated mechanochemically with 1-methylindole-3-carboxaldehyde and various substituted acetophenones. researchgate.net

Claisen Condensation : The classic Claisen condensation involves the reaction between two ester molecules catalyzed by a strong base to form a β-keto ester. masterorganicchemistry.com A "crossed" Claisen condensation can occur between an ester and a different carbonyl compound. While less direct for an aldehyde, related reactions can be envisioned where the indole carbaldehyde acts as the electrophilic partner.

Reaction TypeReactant for AldehydeTypical CatalystProduct Type
Schiff Base FormationPrimary Amine (e.g., Aryl amines)Glacial Acetic AcidImine (Schiff Base)
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Piperidineα,β-Unsaturated Indole Derivative
Claisen-Schmidt CondensationKetone (e.g., Acetophenone)Base (e.g., NaOH, KOH)Indole Hybrid Chalcone

Multicomponent Reactions (MCRs) Utilizing the Carbaldehyde Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient in organic synthesis. arkat-usa.orgmdpi.com Indole-3-carbaldehydes are valuable substrates in MCRs, serving as the aldehyde component. researchgate.netresearchgate.net

For instance, 2-arylindole-3-carbaldehydes can participate in a one-pot, four-component condensation with substituted anilines, benzil, and ammonium (B1175870) acetate (B1210297) in acetic acid to synthesize tetra-arylimidazoles. rsc.org In these reactions, the aldehyde group is the key electrophilic site that initiates a cascade of reactions, leading to the rapid assembly of complex heterocyclic scaffolds. researchgate.netnih.gov These reactions are prized for their ability to generate diverse molecular libraries for applications such as drug discovery. arkat-usa.org

Reductive Transformations of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol (a hydroxymethyl group) or further to a methyl group. These transformations are fundamental in organic synthesis.

Reduction to Alcohol : Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently reduce the aldehyde to 7-methyl-2-phenyl-1H-indol-3-yl)methanol.

Reductive Amination : The aldehyde can react with an amine in the presence of a reducing agent (like sodium cyanoborohydride or triethylsilane) to form a new C-N bond, a process known as reductive amination. nih.gov

Complete Reduction to Methyl Group : More rigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, can convert the aldehyde group into a methyl group, yielding 3,7-dimethyl-2-phenyl-1H-indole.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group is easily oxidized to the corresponding carboxylic acid. wikipedia.org This transformation is a common reaction for indole-3-carbaldehydes. nih.gov Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes into carboxylic acids. nih.govresearchgate.net In a laboratory setting, common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) can be used to convert this compound into 7-methyl-2-phenyl-1H-indole-3-carboxylic acid. wikipedia.org

Modifications and Substitutions on the Indole Ring System

Beyond the reactivity of the aldehyde group, the indole ring itself can undergo further functionalization. The C3-position is typically the most reactive site for electrophilic substitution on an indole ring, but since it is already substituted, reactions may occur at other positions. acgpubs.org

N-Alkylation and N-Acylation : The nitrogen atom of the indole ring (N1 position) can be functionalized through reactions like N-alkylation or N-acylation. smolecule.comekb.eg Protecting the indole nitrogen is a common strategy in multi-step syntheses. ekb.eg

Electrophilic Substitution on the Benzene (B151609) Ring : The benzene portion of the indole nucleus can undergo electrophilic aromatic substitution. The directing effects of the existing methyl and phenyl groups, as well as the pyrrole (B145914) ring, will influence the position of new substituents.

Directed C-H Functionalization : Modern synthetic methods allow for the selective functionalization of specific C-H bonds. For example, a copper-mediated C4–H sulfonylation has been reported for various indole-3-carbaldehydes. This strategy uses the aldehyde as a transient directing group. The reaction has been shown to be successful with substrates bearing a methyl group at the C7 position, demonstrating its applicability to this compound. acs.org

PositionReaction TypeExample ReagentProduct Feature
N1N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyl Indole
N1N-AcylationAcetyl ChlorideN-Acetyl Indole
C4C-H SulfonylationSodium Benzenesulfinate / Cu(OAc)₂4-Sulfonyl Indole

N1-Alkylation and N-Acylation Strategies for Nitrogen Protection and Functionalization

The nitrogen atom (N1) of the indole ring is a key site for functionalization, allowing for the introduction of various alkyl and acyl groups. These modifications not only serve as a protection strategy but also significantly influence the electronic properties and biological activity of the resulting molecules.

N-Alkylation: The alkylation of the indole nitrogen is a common strategy to introduce functional diversity. Classical methods often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This approach has been successfully used for the N-alkylation of various indole-3-carbaldehyde derivatives. researchgate.netmdpi.com For instance, the reaction of 1H-indole-3-carbaldehyde with alkyl halides in a mixture of acetonitrile (B52724) and DMF under reflux has yielded N-alkylated products in good yields. mdpi.com A simple and efficient method for N-alkylation uses a mixture of different bases in DMF under either conventional heating or microwave irradiation, the latter often providing excellent yields and shorter reaction times. researchgate.net Palladium-catalyzed intermolecular N-H functionalization has also been employed to achieve N-substitution on the indole core. beilstein-journals.org

N-Acylation: Acylation of the indole nitrogen introduces an electron-withdrawing carbonyl group, which can alter the reactivity of the indole ring. While acylation of indoles can sometimes occur at the C3 position, selective N-acylation is crucial for many synthetic applications and is often achieved using specific reagents and conditions. nih.gov A mild and highly chemoselective method for N-acylation involves the use of stable thioesters as the acyl source. nih.govbeilstein-journals.org Another common method is the reaction of indole-3-carbaldehyde with an acyl chloride, such as 3-chloroacetyl chloride, in the presence of a base like triethylamine (B128534) in THF. This reaction provides a key intermediate that can be further functionalized.

The following table summarizes common conditions for N1-functionalization of the indole-3-carbaldehyde scaffold.

Functionalization TypeReagents and ConditionsProduct TypeReference(s)
N-Alkylation Alkyl halide, NaH, THFN-Alkyl indole rsc.orgnih.gov
N-Alkylation Alkyl halide, various bases, DMF, Microwave irradiationN-Alkyl indole researchgate.net
N-Alkylation Alkyl halide, Acetonitrile/DMF, RefluxN-Alkyl indole mdpi.com
N-Acylation ThioesterN-Acyl indole nih.govbeilstein-journals.org
N-Acylation Acyl chloride (e.g., 3-chloroacetyl chloride), Triethylamine, THFN-Acyl indole

Functionalization of the C2-Phenyl Substituent

The phenyl ring at the C2 position of the indole core is another site for derivatization, primarily through electrophilic aromatic substitution. The reactivity of this ring is influenced by the electron-donating nature of the indole moiety to which it is attached. While specific studies on the functionalization of the C2-phenyl group in this compound are not extensively documented, the expected reactivity can be inferred from standard organic chemistry principles.

Typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be employed to introduce functional groups onto the phenyl ring. The indole nucleus would act as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, the reaction conditions must be carefully controlled to avoid competing reactions on the electron-rich indole nucleus itself, particularly at the C3 position if it were unsubstituted. semanticscholar.org The presence of the aldehyde at C3 and the methyl group at C7 further complicates the reactivity profile, necessitating careful optimization of reaction conditions to achieve selective functionalization of the C2-phenyl ring.

Derivatization at the C7-Methyl Position

The C7-methyl group on the indole benzene ring offers a unique handle for functionalization, distinct from the more commonly explored C-H activation strategies at this position. rsc.orgnih.gov Derivatization of the methyl group itself can be achieved through oxidation or halogenation reactions.

Oxidation: The oxidation of methyl groups on aromatic rings is a well-established transformation. For example, the oxidation of skatole (3-methylindole) to indole-3-carbaldehyde using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) demonstrates the feasibility of oxidizing a methyl group on the indole core. researchgate.net Similar strategies could be applied to the C7-methyl group of this compound to yield the corresponding C7-carbaldehyde or C7-carboxylic acid derivatives, thereby introducing new points for further molecular elaboration.

Halogenation: Free-radical halogenation of the benzylic methyl group using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator is a potential pathway to introduce a halogen. The resulting 7-(halomethyl) derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Additionally, enzymatic halogenation has been shown to be effective for indole derivatives. For instance, the enzyme RebH has been used for the bromination of 7-methylindole (B51510), demonstrating the potential for biocatalytic approaches to functionalize this position. frontiersin.org

The following table outlines potential derivatization strategies for the C7-methyl group based on reactions of analogous compounds.

Reaction TypeReagents/ConditionsPotential ProductAnalogous ExampleReference(s)
Oxidation DDQ, THF/H₂O7-Formyl-2-phenyl-1H-indole-3-carbaldehydeOxidation of 3-methylindole researchgate.net
Radical Halogenation NBS, AIBN or UV light7-(Bromomethyl)-2-phenyl-1H-indole-3-carbaldehydeStandard benzylic halogenationN/A
Enzymatic Halogenation RebH enzyme, KBr, FAD, NADHC3-Bromo-7-methyl-2-phenyl-1H-indole-3-carbaldehydeHalogenation of 7-methylindole frontiersin.org

Annulation and Ring-Fusion Reactions Involving the Indole Core

Annulation reactions provide a powerful method for constructing polycyclic structures by fusing new rings onto the indole scaffold. These reactions expand the structural complexity and can lead to novel compounds with unique properties. For indole-3-carbaldehydes, the aldehyde group can actively participate in these transformations.

A notable example is the rhodium(III)-catalyzed cascade annulation of 2-phenyl-1H-indole-3-carbaldehydes with diazo compounds. researchgate.net This process involves a mono-ortho C-H activation of the C2-phenyl ring, followed by carbenoid insertion and an aldol-type cyclization. This reaction sequence provides a novel route to synthesize 5H-benzo[a]carbazol-6-ols and benzo frontiersin.orgchim.itcyclohepta[1,2-b]indol-6-ols. researchgate.net Another strategy involves the cascade annulation of indoles with alkynediones, which proceeds via a Cp*Rh(III)-catalyzed C2-H activation of the indole, utilizing an N-carboxamide directing group to yield cyclopenta[b]indolones. researchgate.net Fusing an additional ring across the C3 and C4 positions is also a known strategy in the synthesis of complex natural products like lysergic acid and dehydrobufotenine. researchgate.net

Molecular Hybridization Strategies Incorporating the Indole-3-carbaldehyde Scaffold

Molecular hybridization involves combining two or more pharmacologically active scaffolds to create a single molecule with potentially enhanced activity or a novel mechanism of action. The indole-3-carbaldehyde core is an excellent platform for such strategies, primarily through reactions involving the aldehyde group.

One prominent strategy is the synthesis of Schiff bases through the condensation of the C3-aldehyde with various primary amines. This approach has been used to link the indole-3-carboxaldehyde moiety with amino acids and aminophenols. researchgate.net Another advanced hybridization approach involves creating triazole-linked hybrids. For example, a series of isatin-indole-3-carboxaldehyde hybrids connected by a triazole linker has been rationally designed and synthesized as potential xanthine (B1682287) oxidase inhibitors. nih.gov This strategy leverages the known biological activities of both the isatin (B1672199) and indole scaffolds to develop new therapeutic agents. nih.gov Similarly, indolylchalcones can be synthesized via a Claisen-Schmidt condensation between an N-substituted indole-3-carbaldehyde and an appropriate ketone, such as 1-biphenyl-4-yl-ethanone. researchgate.net The resulting chalcones incorporate the indole and biphenyl (B1667301) motifs, creating hybrid structures with potential antitumor activity. researchgate.net

C-C and C-N Coupling Reactions at Various Positions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indole nucleus, enabling the formation of C-C and C-N bonds at various positions. The regioselectivity of these reactions is often controlled by the inherent reactivity of the indole ring or through the use of directing groups. chim.it

C-C Coupling: The C-H bonds of the indole core can be selectively functionalized. While the C3 position is typically the most reactive towards electrophilic substitution, its blockage in this compound directs reactivity elsewhere. semanticscholar.orgchim.it Palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehyde with iodoarenes has been shown to selectively occur at the C4 position. nih.gov Similarly, copper-mediated C4-H sulfonylation can be achieved using a transient directing group strategy. acs.org The C2 position can also be targeted; for instance, palladium-catalyzed C2-arylation of 3-substituted indoles has been reported under mild, acidic conditions using boronic acids as the aryl source. nih.gov

C-N Coupling: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for forming bonds between the indole ring and nitrogen-based nucleophiles. These methods have been developed for the coupling of halo-indoles or halo-azaindoles with a wide range of amides, amines, and amino acid esters. beilstein-journals.org These reactions typically employ a palladium catalyst precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine (B1218219) ligand (e.g., Xantphos) and a base. beilstein-journals.org Such strategies could be applied to halogenated derivatives of this compound to introduce nitrogen-containing substituents at specific positions on the indole core.

The table below summarizes key cross-coupling reactions applicable to the indole-3-carbaldehyde scaffold.

PositionReaction TypeCatalyst SystemCoupling PartnerReference(s)
C2 Arylation (C-C)Pd(OAc)₂, Acidic conditionsBoronic acids nih.gov
C4 Arylation (C-C)Pd(OAc)₂, AgOAc, TFA/HFIPIodoarenes nih.gov
C4 Sulfonylation (C-S)Cu(OAc)₂, Transient Directing GroupSodium sulfinates acs.org
Various Amination (C-N)Pd(OAc)₂ or Pd₂(dba)₃, Xantphos, BaseAmides, Amines beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Methyl 2 Phenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of the atoms within 7-methyl-2-phenyl-1H-indole-3-carbaldehyde.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton (CHO) is anticipated to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5–10.5 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole (B1671886) ring will likely appear as a broad singlet at a downfield region, generally above δ 8.0 ppm, and its exact position can be sensitive to solvent and concentration.

The aromatic protons of the indole core and the phenyl ring will resonate in the aromatic region (δ 7.0–8.5 ppm). The protons on the 7-methyl substituted benzene (B151609) ring of the indole will show characteristic splitting patterns. The methyl group protons (7-CH₃) will appear as a singlet in the upfield region, typically around δ 2.4–2.6 ppm.

In the ¹³C NMR spectrum, the aldehydic carbon will be the most downfield signal, expected around δ 185 ppm. The quaternary carbons and the methine carbons of the indole and phenyl rings will appear in the aromatic region (δ 110–140 ppm). The methyl carbon (7-CH₃) will be observed at a characteristic upfield position, typically between δ 15–25 ppm. The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating methyl group at the 7-position will cause a slight shielding (upfield shift) of the nearby carbon and proton signals, while the phenyl group at the 2-position will influence the electronic environment of the pyrrole (B145914) part of the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
1-NH > 8.0 br s
3-CHO 9.5 - 10.5 s
4-H ~7.8 d
5-H ~7.2 t
6-H ~7.1 d
7-CH₃ 2.4 - 2.6 s
Phenyl-H (ortho) ~7.6 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~140
C-3 ~118
C-3a ~125
C-4 ~122
C-5 ~123
C-6 ~121
C-7 ~120
C-7a ~136
3-CHO ~185
7-CH₃ 15 - 25
Phenyl C (ipso) ~132

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the indole and phenyl rings, allowing for their sequential assignment. researchgate.netyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methyl protons would show a cross-peak to the methyl carbon signal. researchgate.netyoutube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular skeleton. For example, the aldehydic proton should show correlations to C-3 and C-3a, and the methyl protons should correlate with C-7 and C-6, confirming their positions. researchgate.netyoutube.comsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents. For instance, a NOESY experiment could show a through-space correlation between the N-H proton and protons on the phenyl ring at the 2-position, depending on the rotational conformation.

Deuterium (B1214612) labeling is a powerful technique for elucidating reaction mechanisms. The Vilsmeier-Haack reaction is a common method for the formylation of indoles to produce indole-3-carbaldehydes. organic-chemistry.orgrsc.org By using a deuterated formylating agent, such as deuterated dimethylformamide (DMF-d₇), the reaction mechanism can be probed. nih.govorgsyn.org If the reaction proceeds as expected, the resulting this compound will have a deuterium atom incorporated into the aldehyde group (CHO becomes CDO). nih.govorgsyn.org The absence of the aldehydic proton signal in the ¹H NMR spectrum and the presence of a characteristic C-D signal in the ¹³C NMR spectrum would confirm this. Such studies can provide insights into the nature of the electrophilic species and the formylation step. nih.govorgsyn.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a sharp, strong absorption band for the aldehydic carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. researchgate.net The N-H stretching vibration of the indole ring should appear as a broad band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. An IR spectrum of the closely related 7-methyl-1H-indole-3-carbaldehyde shows a prominent spectral feature at 1350 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C=O stretch is also Raman active. The symmetric stretching of the phenyl ring would be a particularly strong feature.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3500
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
C=O (aldehyde) Stretching 1650 - 1700
Aromatic C=C Stretching 1450 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways for indole derivatives include the loss of small molecules like CO, HCN, and radicals such as H•. scirp.orged.ac.uknih.gov For this specific compound, the loss of the formyl group (CHO) as a radical (M-29) or the loss of a hydrogen atom (M-1) are likely fragmentation pathways. The phenyl group could also be cleaved.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For C₁₆H₁₃NO, the expected exact mass would be calculated and compared to the experimental value.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs in the UV region. The absorption spectrum of this compound is expected to show characteristic absorption bands resulting from π → π* transitions. unifi.itnih.govrsc.orgumaine.edu The presence of the phenyl group and the formyl group, which extend the conjugation of the indole system, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole. unifi.itnih.govrsc.org The position of the absorption maxima can be influenced by the solvent polarity.

Table 4: Mentioned Compounds

Compound Name
This compound
7-methyl-1H-indole-3-carbaldehyde
Deuterated dimethylformamide (DMF-d₇)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive confirmation of a molecule's connectivity and stereochemistry. For complex heterocyclic structures such as indole derivatives, single-crystal X-ray diffraction is instrumental in unambiguously establishing the substitution pattern on the indole core and the conformation of its substituents.

While X-ray crystallography is a cornerstone for the structural analysis of novel compounds, specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in publicly accessible crystallographic databases based on the conducted literature survey. The successful crystallization of this compound would be a prerequisite for such an analysis, yielding crystals of suitable size and quality for diffraction experiments.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. This destructive method, typically involving combustion analysis, provides the empirical formula of a substance—the simplest whole-number ratio of atoms present. For a newly synthesized compound like this compound, elemental analysis serves as a crucial checkpoint for purity and to corroborate the proposed molecular formula.

The procedure involves combusting a precisely weighed sample in an excess of oxygen, which converts the elemental constituents into simple gases (e.g., carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or nitrogen oxides). These gases are then separated and quantified, allowing for the calculation of the percentage composition of each element in the original sample.

The experimentally determined percentages ("found" values) are then compared against the theoretical percentages ("calculated" values) derived from the compound's molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is widely accepted as confirmation of the compound's elemental composition and a strong indicator of its purity. For this compound, the molecular formula is C₁₆H₁₃NO. The calculated theoretical elemental composition based on this formula is presented below.

Table 1: Theoretical Elemental Analysis Data for this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.01116192.17681.68%
HydrogenH1.0081313.1045.57%
NitrogenN14.007114.0075.95%
OxygenO15.999115.9996.80%
Total 235.286 100.00%

Computational and Theoretical Investigations of 7 Methyl 2 Phenyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of complex organic molecules. DFT calculations, often utilizing functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), allow for the optimization of the molecular structure to its lowest energy state. researchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

The optimization of the molecular geometry through DFT calculations provides essential data on bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule. For indole (B1671886) derivatives, the planarity of the fused ring system is a key characteristic.

Table 1: Selected Optimized Geometrical Parameters of 1H-indole-3-carbaldehyde (Data sourced from crystallographic studies and presented as a representative example) nih.govnajah.edu

Bond Lengths Value (Å) Bond Angles Value (°)
C1–O1 1.218 O1–C1–C2 126.1
C1–C2 1.422 O1–C1–H1 119.0
C2–C3 1.372 C2–C1–H1 115.0
C2–C9 1.441 C3–C2–C9 107.4
N1–C5 1.378 C5–N1–C9 109.1

Note: Atom numbering may differ from the target molecule. The data is for 1H-indole-3-carbaldehyde.

Dihedral angles are crucial for understanding the orientation of substituents relative to the indole ring. For instance, in a related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the dihedral angles between the fused ring system and the benzene (B151609) ring were found to be 79.08(6)° and 72.83(5)° for two independent molecules in the asymmetric unit. nih.gov The carbaldehyde group in this analogue was observed to be nearly co-planar with the indole ring, as indicated by torsion angles of -175.4(2)° and -174.1(2)°. nih.gov It is expected that the phenyl and methyl groups in 7-methyl-2-phenyl-1H-indole-3-carbaldehyde would also adopt specific orientations to minimize steric hindrance.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the electronic properties and reactivity of molecules. nist.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxiapptec.com A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer (ICT). researchgate.net

For a related compound, Indole-7-carboxyldehyde (I7C), DFT calculations have determined the HOMO and LUMO energies. These values, along with the calculated energy gap, provide insight into the electronic behavior of such indole derivatives.

Table 2: Frontier Molecular Orbital Energies of Indole-7-carboxyldehyde (Data presented as a representative example) arxiv.org

Parameter Value (eV)
EHOMO -6.284
ELUMO -2.126

The HOMO-LUMO energy gap is instrumental in understanding the charge transfer processes within the molecule, which are responsible for its electronic and optical properties. arxiv.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution around the molecule. researchgate.net Different colors on the MEP surface correspond to different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

In indole derivatives, the MEP surface typically shows negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the indole ring, making these sites potential centers for electrophilic interactions. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, exhibit a positive potential, indicating a site for nucleophilic attack. researchgate.net This analysis helps in understanding the molecule's interaction with other chemical species and its potential role in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic technologies. Computational methods can be used to predict the NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). arxiv.orgresearchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. arxiv.org

The NLO properties of indole derivatives have been investigated computationally. For example, a study on Indole-7-carboxyldehyde (I7C) calculated its dipole moment, polarizability, and first-order hyperpolarizability, suggesting its potential as an NLO material. arxiv.orgresearchgate.net A small HOMO-LUMO gap is often associated with enhanced NLO properties due to increased charge transfer possibilities. arxiv.org

Table 3: Calculated NLO Properties of Indole-7-carboxyldehyde (Data presented as a representative example) arxiv.org

Property Value
Dipole Moment (μ) 1.88 Debye
Polarizability (α) 17.36 x 10-24 esu

These predicted values are often compared to those of known NLO materials like urea (B33335) to gauge their potential. arxiv.org

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and crystal packing of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. arxiv.org It is based on the electron density and its derivatives, providing a graphical representation of interaction regions.

For 1H-indole-3-carbaldehyde, Hirshfeld surface analysis has been performed to understand its intermolecular interactions. researchgate.net The analysis typically involves generating 2D fingerprint plots that summarize the intermolecular contacts. For many organic molecules, H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. researchgate.net This type of analysis for this compound would provide valuable information on how the molecules arrange themselves in the solid state, governed by a network of non-covalent interactions.

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Computational quantum chemistry is a pivotal tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment. For indole derivatives, DFT calculations are commonly employed to predict Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Studies on the parent compound, 1H-indole-3-carbaldehyde, have shown a strong correlation between the chemical shifts calculated by the GIAO method and those obtained from experimental spectra. researchgate.net This agreement validates the optimized molecular geometry derived from the DFT calculations. For this compound, this method would be expected to provide accurate predictions of the chemical shifts for its unique set of protons and carbons.

Vibrational Spectroscopy: The prediction of FT-IR and FT-Raman spectra is achieved by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to perform these calculations. researchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules like indole-3-carbaldehydes. researchgate.netresearchgate.net This method provides information about the electronic transitions, including the absorption wavelength (λmax), excitation energies, and oscillator strengths. For 1H-indole-3-carbaldehyde, TD-DFT calculations have been successfully used to reproduce the experimental UV-Vis spectrum, helping to understand the nature of the electronic transitions, which are typically π → π* transitions within the indole ring system. researchgate.net

A comparative analysis for a related compound, 1H-indole-3-carbaldehyde, highlights the typical agreement between theoretical and experimental data.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the reaction pathways and characterizing the transition states of chemical reactions. For this compound, this could involve studying its synthesis, a common method being the Vilsmeier-Haack reaction. youtube.comsemanticscholar.org

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride). youtube.comsemanticscholar.org DFT calculations can be employed to investigate the mechanism of this reaction in detail. researchgate.netresearchgate.net

Researchers can model the entire reaction coordinate, which includes:

Formation of the Vilsmeier reagent: Calculating the energetics of the reaction between DMF and phosphorus oxychloride to form the electrophilic chloroiminium ion. researchgate.net

Electrophilic attack: Modeling the attack of the indole's electron-rich C3 position on the Vilsmeier reagent. The calculations can determine the activation energy barrier for this key step. youtube.com

Characterization of Intermediates and Transition States: The geometries of all intermediates and transition states along the reaction pathway can be optimized. Frequency calculations are performed to confirm the nature of these structures; transition states are characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netresearchgate.net

Hydrolysis: The final step, the hydrolysis of the iminium intermediate to yield the final aldehyde product, can also be computationally modeled.

By calculating the relative energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net This provides deep insights into the reaction's kinetics and thermodynamics, explaining the observed regioselectivity (formylation at the C3 position) and reaction rates. youtube.com Such studies have been performed for the formation of the Vilsmeier-Haack complex itself, comparing various DFT functionals and basis sets to find the most accurate methods for describing the reaction barriers. researchgate.net

Solvent Effect Analysis on Electronic Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models are essential for understanding these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.netrsc.org This model is often combined with DFT and TD-DFT calculations to study solvated molecules.

Electronic Properties: Solvents can alter the electronic properties of this compound. For instance, the UV-Vis absorption spectrum can exhibit a shift in the maximum absorption wavelength (λmax) depending on the polarity of the solvent (solvatochromism). TD-DFT calculations combined with the PCM model can predict these shifts. researchgate.netmedjchem.com In polar solvents, the excited state of a molecule may be stabilized differently than the ground state, leading to either a blue shift (hypsochromic) or a red shift (bathochromic) in the absorption spectrum. unifi.it For 1H-indole-3-carbaldehyde, studies have shown that TD-DFT/PCM calculations can accurately predict the λmax in different solvents like methanol (B129727) and DMSO. researchgate.net

Reactivity: Solvents can also affect reaction rates and equilibria by differentially solvating the reactants, transition states, and products. By performing DFT calculations with the PCM, it is possible to compute the energies of these species in different solvents. This allows for the determination of activation energies and reaction energies in solution, providing a more realistic model of the reaction conditions. For reactions involving charged intermediates or transition states, such as the Vilsmeier-Haack reaction, polar solvents can play a crucial role in stabilizing these species, thereby lowering the activation barrier and accelerating the reaction. researchgate.net

The following table, based on data for 1H-indole-3-carbaldehyde, illustrates how computational models can predict the effect of solvent polarity on electronic transitions. researchgate.net

Mechanistic Organic Chemistry Studies on Transformations Involving 7 Methyl 2 Phenyl 1h Indole 3 Carbaldehyde

Elucidation of Regioselectivity and Stereoselectivity in Synthetic Transformations

The regioselectivity of reactions involving the indole (B1671886) scaffold is highly dependent on the directing influence of existing substituents. In the case of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde, the aldehyde group at the C3 position is a key controller of reactivity.

Regioselectivity: The indole nucleus has two primary sites of reactivity: the C3 position of the pyrrole (B145914) ring and the C4-C7 positions of the benzene (B151609) ring. Due to the inherent nucleophilicity of the pyrrole moiety, electrophilic substitution typically occurs at C3. However, with the C3 position occupied by a carbaldehyde group, reactions are directed elsewhere.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing the typically less reactive benzenoid C4–C7 positions. nih.gov The carbonyl group at C3 can act as a directing group, guiding the catalyst to specific C-H bonds. For indole-3-carbaldehydes, C-H functionalization, such as arylation or sulfonylation, is often regioselectively directed to the C4 position. nih.govacs.orgacs.org This is achieved through the formation of a six-membered palladacycle or similar metallacyclic intermediate involving the aldehyde's oxygen atom and the C4-hydrogen. The 7-methyl group in the target molecule would likely offer steric hindrance, further disfavoring reactions at the C7 position and reinforcing the preference for C4 functionalization.

Computational studies on related indole systems, such as indolynes, have shown that electronic factors significantly influence regioselectivity in cycloaddition reactions. semanticscholar.org Electron-withdrawing substituents can destabilize certain transition states, thereby directing the reaction pathway. researchgate.net The combined electronic effects of the 2-phenyl group and the 3-carbaldehyde group would similarly influence the transition states in reactions of this compound.

Stereoselectivity: In reactions that generate new chiral centers, achieving high stereoselectivity is crucial. For instance, in N-heterocyclic carbene (NHC) and Lewis acid cooperative catalysis involving indole-2-carboxaldehydes, excellent enantioselectivity has been achieved in the synthesis of tetracyclic ε-lactones. nih.gov Although this involves a C2-carbaldehyde, the principles of stereocontrol through chiral catalysts are applicable. The catalyst forms a chiral intermediate (e.g., an NHC-bound acylazolium), which then undergoes a stereocontrolled intramolecular reaction. The bulky 2-phenyl and 7-methyl groups on the target molecule would play a significant role in the facial selectivity of approaching reagents, potentially enhancing the stereochemical outcome in such catalytic cycles.

Role of Catalysts (e.g., Rhodium, Base, Acid) in Promoting Reactions of Indole-3-carbaldehydes

Catalysts are fundamental in controlling the reactivity and selectivity of transformations involving indole-3-carbaldehydes.

Rhodium Catalysts: Rhodium(III) catalysts are particularly effective for C-H activation. bohrium.com In reactions with indole derivatives, Rh(III) can catalyze C-H activation at various positions, including C2, C4, and C7, often guided by a directing group. acs.orgbohrium.com For indole-3-carbaldehydes, the carbonyl group can serve as a weak coordinating directing group to facilitate C4-H activation. acs.org Rhodium catalysis has been used for diverse transformations such as hydroarylation, oxidative Heck-type reactions, and the synthesis of 3-indolylimines and their subsequent conversion to indole-3-carboxaldehydes. acs.orgnih.gov The general mechanism involves C-H activation to form a rhodacycle intermediate, followed by coordination of the coupling partner (e.g., an alkyne or alkene), insertion, and reductive elimination to yield the product and regenerate the active catalyst. rsc.org

Base Catalysts: Bases are commonly used to deprotonate the indole nitrogen (N-H), enhancing the nucleophilicity of the indole ring system. This is a key step in N-alkylation or N-acylation reactions. The resulting indolyl anion can then react with various electrophiles. In some C-H activation cycles, a base is required for the initial C-H cleavage step, functioning as a proton acceptor in a concerted metalation-deprotonation mechanism. researchgate.net

Acid Catalysts: Acid catalysis, typically using Brønsted or Lewis acids, plays a vital role in activating the carbonyl group of the aldehyde. Protonation of the carbonyl oxygen makes the aldehyde carbon more electrophilic and susceptible to attack by nucleophiles. This is a common strategy in condensation reactions. Acids are also central to reactions like the Fischer indole synthesis, where they catalyze the key nih.govnih.gov-sigmatropic rearrangement. semanticscholar.orgresearchgate.net In some cases, the choice of acid can dramatically alter the reaction pathway and product distribution.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions of this compound is not available, studies on related 3-substituted indoles provide valuable mechanistic insights. A kinetic study of the nitrosation of 3-methylindole, for example, revealed that the reaction reaches an equilibrium between the indole reactant and the 1-nitroso product.

Interestingly, the reaction rates were found to be almost insensitive to the acidity of the medium and were not catalyzed by typical nitrosation catalysts like halides. This atypical behavior suggests a mechanism where the rate-determining step does not involve proton transfer or attack by a catalyzed nitrosating agent in the way many other N-nitrosations do.

In the context of C-H activation, kinetic isotope effect (KIE) studies are instrumental. A KIE value greater than 1 (kH/kD > 1) upon deuteration of the C-H bond indicates that C-H bond cleavage is involved in the rate-determining step of the reaction. For example, a KIE of 1.2 was observed in a rhodium-catalyzed C7 arylation of an indole, suggesting that C-H activation is part of the rate-determining sequence. researchgate.net Similar KIE experiments would be essential to probe the mechanism of transition-metal-catalyzed reactions involving this compound.

Investigation of Intermediates and Transition States in Reaction Pathways

The identification and characterization of reaction intermediates are key to understanding reaction mechanisms. In transformations of indole aldehydes, several types of intermediates have been proposed or identified.

Vilsmeier-Haack Reaction: In the formylation of indoles to produce indole-3-carbaldehydes, the active electrophile is the Vilsmeier reagent (a chloroiminium salt), formed from a phosphorus oxychloride and dimethylformamide (DMF). The indole attacks this reagent to form a σ-complex intermediate, which then eliminates HCl and is hydrolyzed to afford the final aldehyde. Catalytic versions of this reaction proceed through a P(III)/P(V)=O cycle. nih.gov

Transition-Metal Catalysis: As mentioned, C-H activation reactions proceed via metallacyclic intermediates. nih.gov For instance, palladium-catalyzed C4-arylation involves a six-membered palladacycle formed via coordination of the C3-aldehyde. nih.govacs.org In some complex transformations, domino reactions can occur where an initial product undergoes further reaction, such as a 3,2-carbonyl migration following a C4-arylation. nih.gov

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating transition states that are otherwise impossible to observe experimentally. For the Fischer indole synthesis, computations have been used to map the energy profile of the reaction, showing how substituents can destabilize one potential nih.govnih.gov-sigmatropic rearrangement transition state in favor of another, thus controlling regioselectivity. researchgate.net Such calculations have even identified bimodal transition states that lead to two different intermediates, both of which can converge to the final product. semanticscholar.orgresearchgate.net

Table 1: Proposed Intermediates in Related Indole Reactions
Reaction TypeProposed IntermediateRole / SignificanceReference
Vilsmeier-Haack FormylationChloroiminium Salt (Vilsmeier Reagent)Active electrophile that attacks the indole ring. nih.govorgsyn.org
Pd-Catalyzed C4-ArylationSix-membered PalladacycleDirects regioselectivity to the C4 position. nih.govacs.org
Rh-Catalyzed C-H ActivationFive-membered RhodacycleKey intermediate in C-H functionalization cycles. bohrium.comrsc.org
Fischer Indole Synthesis nih.govnih.gov-Sigmatropic Rearrangement Transition StateControls the regiochemical outcome of the cyclization. semanticscholar.orgresearchgate.net
NHC CatalysisNHC-bound AcylazoliumChiral intermediate that controls stereoselectivity. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Experiments to Probe Reaction Mechanisms

Hydrogen/Deuterium (H/D) exchange experiments are a cornerstone of mechanistic investigation in organic chemistry. They are used to determine which protons are acidic, to probe the reversibility of reaction steps, and to measure kinetic isotope effects.

Labeling Studies: One common application is the use of deuterated reagents to install a deuterium label at a specific position. For example, using deuterated DMF (DMF-d7) in a catalytic Vilsmeier-Haack reaction leads to the formation of C1-deuterated indole-3-carboxaldehydes with very high levels of deuterium incorporation (>99%). nih.govorgsyn.org This confirms that the formyl carbon and hydrogen originate from the DMF. These deuterated products are valuable building blocks for synthesizing complex deuterated molecules. orgsyn.org

Probing Reversibility: H/D exchange can also reveal if a particular step, such as C-H activation, is reversible. In one study, when a deuterated indole was subjected to reaction conditions in the presence of a protic solvent (methanol), H/D exchange was observed, indicating that the C-H cleavage step is reversible under the catalytic conditions. researchgate.net Similarly, palladium-catalyzed deuteration of indoles using deuterated acetic acid can be used to label the C2 and C3 positions. Subsequent treatment with a base in a protic solvent can selectively remove the deuterium from the more acidic C3 position, providing a method for regioselective C2-deuteration. nih.gov This "reverse deuterium exchange" strategy highlights the differential acidity of the indole C-H bonds and the reversibility of the exchange processes. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations of 7 Methyl 2 Phenyl 1h Indole 3 Carbaldehyde Derivatives in Molecular Recognition

Systematic Molecular Design Principles for Modulating Molecular Interactions

The design of biologically active molecules based on the 7-methyl-2-phenyl-1H-indole-3-carbaldehyde scaffold is guided by established medicinal chemistry principles. The indole (B1671886) nucleus is considered a "privileged scaffold" because it can bind to multiple receptors with high affinity. researchgate.netmdpi.com The versatility of the indole ring allows for modifications at several positions, enabling chemists to fine-tune the molecule's properties to achieve desired interactions with biological targets. mdpi.comresearchgate.net

Influence of Substituent Effects on the Indole Core on Biological Interaction Profiles

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the core structure. nih.gov Electronic and steric parameters of these substituents can significantly alter the molecule's interaction profile with its biological target. nih.govmdpi.com

Impact of C7-Methyl and C2-Phenyl Group Modifications on Activity

Modifications at the C7 and C2 positions of the indole ring are critical for tuning biological activity. The C7 position is a key site for achieving regioselectivity in chemical reactions, often guided by directing groups on the indole nitrogen. nih.govresearchgate.net The introduction of a methyl group at C7, as in the parent compound, can influence the molecule's lipophilicity and steric profile, potentially enhancing binding to hydrophobic pockets within a target protein. Studies on related indole structures show that electron-donating groups like methyl at the C7 position are well-tolerated in various chemical transformations aimed at creating diverse derivatives. acs.orgacs.org

The C2-phenyl group is a defining feature of this scaffold and is crucial for many of its biological activities, including anticancer properties. researchgate.net Modifications on this phenyl ring can profoundly impact potency. For instance, in a series of 2-phenylindole-3-carbaldehydes evaluated for antimitotic activity, the presence of a 4-methoxy group on the 2-phenyl ring, combined with 5-alkyl substituents on the indole core, resulted in potent inhibition of breast cancer cell growth. nih.gov Similarly, in topoisomerase IIα inhibitors, the methyl group of a para-methoxyphenyl substituent at C2 was found to form hydrophobic interactions with key amino acid residues (Val315 and Met259) in the enzyme's active site. researchgate.net

Role of C3-Carbaldehyde Modifications in Ligand-Target Recognition

The C3-carbaldehyde group is a versatile chemical handle that plays a significant role in molecular recognition and can be modified to generate a wide array of derivatives with diverse biological functions. bohrium.com The pronounced nucleophilicity at the C3 position of indoles makes it a frequent target for chemical modification. researchgate.net

Converting the aldehyde into other functional groups, such as thiosemicarbazones, has proven to be a successful strategy. For example, indole-3-carbaldehyde thiosemicarbazone derivatives have been investigated as anticholinesterase agents. In one study, a derivative with two methyl substituents on the thiosemicarbazone nitrogen end showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that these modifications enhance hydrophobic interactions with the enzymes. Another study converted the aldehyde to oxime derivatives, which demonstrated potent urease inhibitory activity. mdpi.comnih.gov These modifications highlight the C3 position's importance as a key interaction point or as a scaffold for introducing new pharmacophoric features.

Significance of N1-Substituents on Receptor Binding and Efficacy

The indole nitrogen (N1) is a frequent site for substitution, and the nature of the group at this position can dramatically influence receptor binding and functional activity. nih.gov In a study of indole derivatives targeting the cannabinoid 2 (CB2) receptor, a variety of N1 substitutions were explored. nih.gov It was found that aminoalkyl groups, particularly substituted aminoethyl derivatives, were active at the CB2 receptor. nih.gov Furthermore, nonaromatic side chains at the N1 position yielded potent CB2 receptor agonists, while some polar side chains like alcohols were well-tolerated. nih.gov Conversely, acidic or amide side chains at N1 led to weaker or inactive compounds, demonstrating the sensitivity of receptor interaction to the chemical properties of the N1-substituent. nih.gov These findings underscore that modifications at the N1 position are a critical tool for modulating the pharmacological profile of indole-based ligands.

Elucidation of Specific Molecular Mechanisms of Action for Derivative Classes

Derivatives of the 2-phenyl-1H-indole-3-carbaldehyde scaffold have been shown to exert their biological effects through various mechanisms, most notably via the inhibition of specific enzymes.

Enzyme Inhibition Studies (e.g., Topoisomerase II, Aldose Reductase, Monoamine Oxidases)

Topoisomerase II Inhibition: A series of 3-methyl-2-phenyl-1H-indoles have been identified as potent antiproliferative agents that function by inhibiting human DNA topoisomerase II (topo II). acs.orgnih.gov A strong correlation was observed between the antiproliferative effect of these compounds and their ability to inhibit the relaxation activity of topo II. acs.orgnih.gov Structure-activity relationship studies revealed that hydroxyl groups on the aromatic rings and specific alkyl or phenoxyalkyl substituents at other positions were crucial for activity. acs.org The most potent derivatives exhibited GI₅₀ values below 5 µM in several human tumor cell lines and were shown to induce apoptosis. acs.orgnih.gov These findings highlight the 3-methyl-2-phenyl-1H-indole scaffold as a promising framework for designing novel topoisomerase II inhibitors. acs.org

Aldose Reductase Inhibition: Aldose reductase (ALR2) is an enzyme implicated in the pathophysiology of diabetic complications, making it a key therapeutic target. nih.govnih.gov Indole-based compounds have been developed as potent aldose reductase inhibitors (ARIs). nih.gov Specifically, a series of indole-thiosemicarbazones were designed and evaluated for their ability to inhibit both aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). researchgate.net Many of these compounds showed significant inhibition against both enzymes, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net Molecular docking studies suggested that these inhibitors bind effectively to the active site of the ALR2 enzyme. researchgate.net

Inhibitory Activity of Indole-Thiosemicarbazone Derivatives on Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of synthesized indole-thiosemicarbazone derivatives against ALR2 and ALR1.

CompoundALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)
3a 1.15 ± 0.041.12 ± 0.05
3d 0.98 ± 0.050.89 ± 0.04
3f 0.42 ± 0.021.02 ± 0.06
3g 19.1 ± 0.0720.7 ± 0.09
3j 1.12 ± 0.061.25 ± 0.07
3p 1.02 ± 0.031.15 ± 0.05
Data sourced from in vitro evaluation studies. researchgate.net

Monoamine Oxidase Inhibition: The indole nucleus is present in known monoamine oxidase (MAO) inhibitors like aplysinopsin. ekb.eg While specific studies focusing solely on this compound as a MAO inhibitor are not prevalent, the broader class of indole derivatives is well-established in this area. The structural features of the indole scaffold allow it to interact with the active site of MAO enzymes, leading to their inhibition. This mechanism is crucial for modulating neurotransmitter levels and has therapeutic applications in neurological disorders.

Investigations into Protein-Ligand Interactions and Binding Sites

The molecular interactions between this compound derivatives and their protein targets are fundamental to their biological activity. Studies on related indole structures reveal that their binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The indole ring system is a key participant in these interactions. For instance, the nitrogen atom of the indole ring can act as a hydrogen bond donor, which is known to increase the aqueous solubility of the protein-ligand complex. mdpi.com

In studies of related 2-phenylindole (B188600) derivatives targeting tubulin, hydrophobic interactions play a significant role. The methyl group of a para-methoxyphenyl substituent at the C-2 position of the indole ring has been shown to form hydrophobic contacts with amino acid residues such as Val315 and Met259. researchgate.net Similarly, thiosemicarbazone substituents at the C-3 carbaldehyde position can form hydrophobic interactions with residues like Asn91 in topoisomerase IIα. researchgate.net

Furthermore, the binding of indole-based compounds to alarmone synthetases, a potential target, has been investigated. nih.gov These interactions are crucial for understanding the antibacterial potential of this class of molecules. The indole scaffold's ability to engage in diverse non-covalent interactions, including classical π-π stacking and interactions with charged residues like arginine and lysine, makes it a versatile pharmacophore for various biological targets. mdpi.com The specific substitution pattern on the indole and phenyl rings dictates the stability and nature of these interactions, highlighting the importance of substituents in tuning binding affinity and specificity. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to elucidate the binding modes of this compound derivatives at the atomic level. These methods predict the preferred orientation of a ligand within a protein's active site and assess the stability of the resulting complex over time.

For example, in docking studies of N-substituted indole-3-carbaldehyde oxime derivatives against the urease enzyme from Helicobacter pylori, the ChemPLP scoring function was used to evaluate the fitness of the ligands in the binding site. mdpi.com These in silico studies help to rationalize the observed inhibitory activities by identifying key binding interactions with active site residues. mdpi.com Similarly, docking studies of indole derivatives with antimicrobial targets, such as UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, have shown that interactions are mediated through hydrogen bonds and pi-stacked interactions. nih.gov

MD simulations provide further insights into the dynamic nature of the protein-ligand complex. Studies on related heterocyclic systems targeting DNA gyrase B have utilized MD simulations to confirm the stability of the ligand within the binding pocket and to analyze the persistence of key interactions. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, which are crucial for a comprehensive understanding of the binding mechanism. For instance, in the evaluation of 3-methyl-2-phenyl-1-substituted-indole derivatives as potential anti-inflammatory agents, molecular docking was performed to correlate the binding mode with in vitro COX inhibition assays. nih.gov

The table below summarizes findings from molecular docking studies on various indole derivatives, illustrating common protein targets and interaction patterns relevant to the this compound scaffold.

Derivative ClassProtein TargetKey Interacting Residues (Example)Predicted Binding Energy (Example)Reference
Indole-3-carbaldehyde OximesH. pylori UreaseNot specifiedNot specified mdpi.com
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneLong RSH ProteinsNot specifiedNot specified nih.gov
Indole-thiosemicarbazonesTopoisomerase IIαAsn91, Ile141, Ser148, Lys168Not specified researchgate.net
3-Methyl-2-phenyl-1-substituted-indolesCyclooxygenase (COX)Not specifiedNot specified nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates the ability of the ligand to fit into the binding site of a protein. Conformational analysis of indole derivatives reveals that rotation around single bonds can lead to different, energetically favorable shapes (conformers).

For molecules containing flexible substituents, such as the N-sulfonyl group in 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, different conformers can exist due to rotation around the central S-N bond. nih.gov X-ray crystallography has shown that in some cases, two independent conformers can co-exist within the asymmetric unit of the crystal. nih.gov The carbaldehyde moiety at the C-3 position is often found to be nearly co-planar with the indole ring, a conformation that may be important for optimal interaction with a planar binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. These mathematical models are invaluable for predictive molecular design, allowing for the rational optimization of lead compounds and the prediction of activity for unsynthesized molecules. jocpr.com

A QSAR study on 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents identified several key molecular descriptors that influence their activity. nih.gov Using statistical methods like regression analysis, the study found that the activity was significantly correlated with various indices, including ETSA (Electrotopological State Atom) and RTSA (Relative Topological Surface Area) indices, along with descriptors such as IC1 (Information Content), SIC4 (Structural Information Content), Jhetv (Balaban-type index from van der Waals weighted distance matrix), and MSD (Mean Square Distance). nih.gov

The results of the modeling suggested that electrostatic potential charges of atoms, increased surface area, and the presence of bulky groups along a specific molecular axis are important for enhanced antimitotic activity. nih.gov Such models provide a quantitative framework for understanding the SAR of this chemical class. By calculating the values of these key descriptors for a novel compound like this compound, its potential biological activity can be predicted, guiding further synthetic efforts.

The development of robust QSAR models relies on validated statistical parameters and a clear definition of the applicability domain to ensure the reliability of predictions for new compounds. eurjchem.com These predictive tools are a cornerstone of modern drug discovery, enabling a more efficient exploration of chemical space for the design of potent and specific therapeutic agents. eurjchem.com

Advanced Applications of 7 Methyl 2 Phenyl 1h Indole 3 Carbaldehyde As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Ring Systems

No specific examples or detailed research findings were identified that utilize 7-methyl-2-phenyl-1H-indole-3-carbaldehyde as a precursor for the synthesis of complex heterocyclic ring systems.

Construction of Novel Fused and Spirocyclic Indole (B1671886) Architectures

A thorough search of chemical literature did not yield any studies detailing the use of this compound in the construction of novel fused or spirocyclic indole architectures.

Synthetic Pathways to Indole Alkaloid Analogs

There is no available research demonstrating the application of this compound as a starting material or intermediate in the synthetic pathways leading to analogs of indole alkaloids.

Building Block in Polymer Chemistry for Functional Materials (Focus on chemical synthesis, not material properties)

No literature was found that describes the chemical synthesis of polymers or functional materials using this compound as a monomer or building block.

Development of Chromophoric and Fluorescent Indole-Based Systems

The role of this compound in the development of chromophoric or fluorescent systems has not been described in the available scientific literature.

Role in Organocatalysis and Ligand Design

There are no published studies that investigate or report the use of this compound, or its derivatives, in the fields of organocatalysis or as a ligand in catalyst design.

Emerging Research Frontiers and Unexplored Avenues for 7 Methyl 2 Phenyl 1h Indole 3 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Methodologies (e.g., Photoredox, Electrochemistry)

Traditional methods for the synthesis of indole-3-carbaldehydes, such as the Vilsmeier-Haack and Fischer indole (B1671886) syntheses, are effective but often require harsh conditions and stoichiometric reagents. thieme.dersc.org The future of synthesizing 7-methyl-2-phenyl-1H-indole-3-carbaldehyde and its derivatives is moving towards greener and more efficient technologies like photoredox and electrochemical synthesis.

Photoredox Catalysis: The Fischer indole synthesis, a cornerstone of indole chemistry, has recently been adapted to a mild, photoredox-catalyzed version. thieme.de This approach avoids the high temperatures and strong acids typically required, which could improve the yield and functional group tolerance for complex substrates like the precursors to this compound. thieme.de The use of visible light to drive the reaction represents a more sustainable energy input.

Electrochemistry: Electrochemical methods offer another sustainable avenue for indole synthesis. nih.govrsc.org The electrochemical synthesis of polyindole films functionalized with carboxaldehyde groups has been demonstrated, showcasing the potential for creating novel materials. researchgate.net Applying these principles to the synthesis of discrete molecules like this compound could lead to high-efficiency, low-waste processes. The electrochemical behavior of related indole-3-carboxaldehyde (B46971) hydrazones has been studied to understand their biological redox mechanisms, suggesting that electrochemical synthesis could be a valuable tool for creating and evaluating new bioactive compounds. nih.gov

These modern synthetic strategies promise not only to be more environmentally friendly but also to enable the synthesis of novel analogs that are inaccessible through traditional means.

Synthetic MethodTraditional ApproachEmerging Sustainable AlternativeAdvantages of Alternative
Indole Ring Formation Fischer Indole Synthesis (high temp, strong acid) thieme.dePhotoredox Fischer Indole Synthesis thieme.deMilder conditions, better functional group tolerance, use of visible light.
Functionalization/Polymerization Chemical Oxidation/PolymerizationElectrochemical Synthesis rsc.orgresearchgate.netHigh efficiency, low waste, direct formation of functional films.

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques, particularly for in-situ monitoring, are poised to revolutionize this aspect of chemical synthesis.

Fiber-optic coupled Fourier Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflection (ATR) is a powerful tool for real-time reaction analysis. mdpi.com This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling, which can be disruptive and unsafe. mdpi.com For multi-step syntheses leading to this compound, in-situ FTIR could be used to precisely determine reaction endpoints, identify unexpected intermediates, and optimize process parameters like temperature and addition rates. mdpi.com

Other techniques such as in-situ Raman and UV-Vis spectroscopy can also provide valuable mechanistic insights, especially when used simultaneously to monitor different aspects of the reaction, from changes in molecular vibrations to the evolution of electronic states. researchgate.net The application of these in-situ monitoring tools will enable more robust, scalable, and safe manufacturing of this important indole derivative.

Deeper Computational Exploration of Complex Reaction Landscapes and Intermolecular Forces

Computational chemistry provides a powerful lens through which to examine the intricacies of chemical reactions and molecular interactions at a level of detail that is often inaccessible through experimentation alone. For 1H-Indole-3-carbaldehyde, the parent compound of our subject molecule, quantum chemical studies using Density Functional Theory (DFT) have already been employed to investigate its molecular structure, vibrational modes, and electronic properties. researchgate.net

These computational studies can be extended to this compound to:

Elucidate Reaction Mechanisms: Map the potential energy surfaces of synthetic routes to identify transition states and intermediates, thereby explaining regioselectivity and reactivity. nih.gov

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic effects of the methyl and phenyl substituents. researchgate.net

Analyze Intermolecular Forces: Use tools like Hirshfeld surface analysis, Natural Bonding Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps to understand how the molecule interacts with itself and with biological targets. researchgate.netdntb.gov.ua This is crucial for designing derivatives with specific binding properties.

Such computational explorations will accelerate the discovery process by allowing for the in silico screening of potential synthetic pathways and novel molecular designs before committing to resource-intensive laboratory work.

Computational ToolApplication for this compoundPotential Insights
Density Functional Theory (DFT) Optimization of molecular geometry and calculation of vibrational frequencies. researchgate.netPrediction of IR and Raman spectra; understanding of structural stability.
Time-Dependent DFT (TD-DFT) Calculation of electronic transitions. researchgate.netPrediction of UV-Vis spectra and electronic properties.
GIAO Method Estimation of NMR chemical shifts. researchgate.netAiding in the structural confirmation of synthetic products.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions. researchgate.netUnderstanding crystal packing and non-covalent bonding.
NBO/MEP Analysis Analysis of charge distribution and donor-acceptor interactions. researchgate.netdntb.gov.uaIdentification of reactive sites for further functionalization.

Design and Synthesis of this compound Analogs with Tunable Reactivity

The core structure of this compound is a versatile template for the creation of new molecules with tailored properties. The design and synthesis of analogs with tunable reactivity is a key area for future research.

The reactivity of the indole scaffold can be modulated by introducing various substituents. For instance, studies on indole-3-carbaldehydes have shown that electron-donating groups (like methyl) and electron-withdrawing groups at different positions on the indole ring can significantly influence the molecule's participation in reactions such as C-H functionalization. acs.org The presence of the 7-methyl group already influences the electronic properties of the benzene (B151609) portion of the indole ring. Further modifications could be explored:

N-Alkylation/Arylation: The indole nitrogen is a common site for modification. Introducing different alkyl or aryl groups can impact not only the molecule's reactivity but also its solubility and biological activity. mdpi.com

Modification of the Aldehyde: The carbaldehyde group is a reactive handle that can be converted into a wide array of other functional groups, such as oximes, hydrazones, or nitriles, to create new series of compounds. nih.govmdpi.com

The synthesis of analogs of the related 3-methyl-2-phenyl-indole structure has been explored to create potential anti-inflammatory agents, demonstrating the therapeutic potential of this molecular framework. nih.gov A systematic exploration of these modifications will lead to a library of this compound analogs with finely tuned reactivity for various applications.

Exploration of New Chemical Space through Diversification Strategies

Beyond creating simple analogs, there is a significant opportunity to use this compound as a starting point for diversity-oriented synthesis (DOS). cam.ac.uk DOS aims to rapidly generate libraries of structurally complex and diverse molecules to explore new areas of chemical space, which is particularly valuable for drug discovery and chemical biology. cam.ac.uk

The indole-3-carbaldehyde moiety is an excellent scaffold for such strategies. researchgate.netekb.eg The aldehyde can participate in multicomponent reactions, allowing for the rapid assembly of complex structures from simple building blocks. The indole ring itself can undergo various cyclization and functionalization reactions.

Future research could focus on using this compound in:

Palladium-catalyzed C-H functionalization: To introduce new aryl groups at the C4 position, creating complex polycyclic structures. nih.gov

Ring-distortion reactions: Converting the indole into related heterocyclic systems like indazoles through nitrosation reactions, opening up entirely new families of compounds. rsc.org

Multi-component reactions: Using the aldehyde functionality as a key component in reactions like the Biginelli or Hantzsch reactions to build entirely new heterocyclic rings onto the indole core.

By employing these diversification strategies, researchers can move beyond the immediate chemical neighborhood of this compound and into unexplored territories of chemical space, maximizing the potential for discovering molecules with novel and valuable properties.

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
FormylationPOCl₃, DMF, 0–5°C, 12h65–75
Phenyl Group AdditionPd(PPh₃)₄, Phenylboronic Acid80–85
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h70–78

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use face shields during large-scale reactions .
  • Engineering Controls : Perform reactions in fume hoods with adequate ventilation. Avoid exposure to dust/aerosols .
  • Waste Disposal : Segregate halogenated waste (e.g., from formylation) and incinerate via certified facilities .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data with a CCD detector .
  • Structure Solution : Apply direct methods (SHELXS) for phase determination, followed by refinement via SHELXL with anisotropic displacement parameters .
  • Validation : Check for twinning or disorder using PLATON; validate hydrogen bonding via ORTEP-3 visualizations .

Q. Key Parameters :

  • R-factor < 0.05 for high-resolution data.
  • Use SQUEEZE (in PLATON) to model solvent-accessible voids .

Advanced: How to address contradictions between computational and experimental spectroscopic data?

Answer:

  • Step 1 : Cross-validate NMR/IR data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to confirm tautomeric forms or rotamers .
  • Step 2 : Re-examine crystallographic data for hydrogen bonding or crystal packing effects that may shift experimental peaks .
  • Step 3 : Use dynamic NMR (variable-temperature studies) to detect conformational exchange broadening .

Basic: Which analytical techniques are recommended for characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₆H₁₃NO: 235.0997) .
  • Elemental Analysis : Match C, H, N percentages within ±0.4% of theoretical values .

Advanced: How to design biological activity assays for this compound?

Answer:

  • Antimicrobial Testing : Use microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) per CLSI guidelines .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via nonlinear regression .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., tubulin, kinases) .

Q. Table 2: Example Bioassay Results

Activity TypeModel SystemIC₅₀/MIC (µM)Reference
AnticancerMCF-7 Cells12.5 ± 1.2
AntibacterialS. aureus25.0

Advanced: What strategies optimize purity during large-scale synthesis?

Answer:

  • Chromatography : Use flash silica gel columns (hexane/EtOAc gradient) for intermediates. For final product, employ preparative HPLC (C18 column, MeOH/H₂O) .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12h to yield needle-like crystals .
  • Quality Control : Monitor reactions by TLC (Rf = 0.3 in 3:7 EtOAc/hexane) and confirm purity via HPLC (>98%) .

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7-methyl-2-phenyl-1H-indole-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.